Epoxide vs. Chalcone: Enzyme Inhibition Profiling
In a direct comparative study, the inhibitory constants (Ki) of chalcone epoxide and its parent chalcone were determined against four human enzymes. Chalcone epoxide demonstrated high-affinity binding with Ki values ranging from 0.037 to 0.363 µM, whereas the Ki values for the parent chalcone were consistently higher, indicating the epoxide moiety drives superior binding affinity . Furthermore, against butyrylcholinesterase (BuChE), the chalcone epoxide exhibited an IC50 of 1.11 µM compared to 1.43 µM for the parent chalcone, demonstrating a 22% improvement in potency .
| Evidence Dimension | Binding Affinity (Ki) and Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Ki = 0.037–0.363 µM; BuChE IC50 = 1.11 µM |
| Comparator Or Baseline | Parent Chalcone (1,3-diphenyl-2-propen-1-one); BuChE IC50 = 1.43 µM |
| Quantified Difference | Chalcone epoxide Ki range 0.037-0.363 µM; 22% more potent against BuChE |
| Conditions | In vitro assays against human carbonic anhydrase I/II (hCA I/II), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). |
Why This Matters
The differentiated sub-micromolar Ki values specific to the epoxide guide procurement for CNS or metabolic disease models where high-affinity cholinesterase or carbonic anhydrase modulation is required, as generic chalcones lack this binding profile.
- [1] Stellenboom, N. (2019). Comparison of the inhibitory potential towards carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase of chalcone and chalcone epoxide. Journal of Biochemical and Molecular Toxicology, 33(2), e22240. Data aggregated from full-text analysis via scite.ai. View Source
